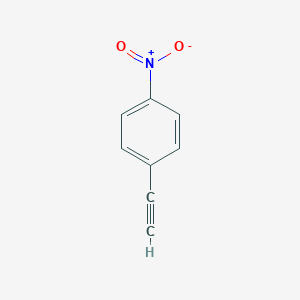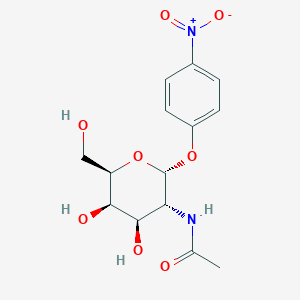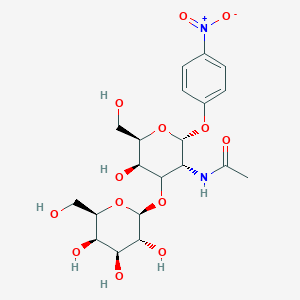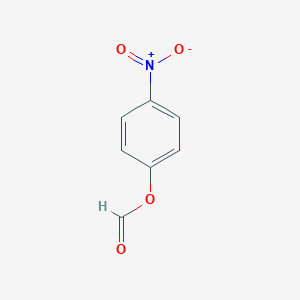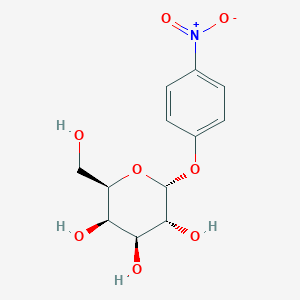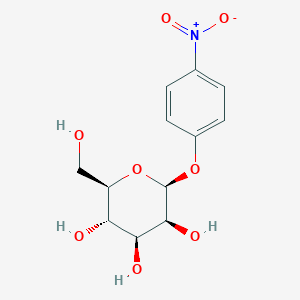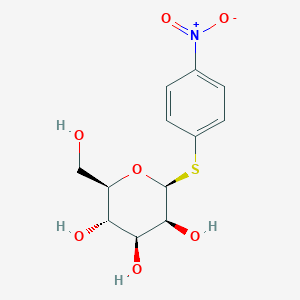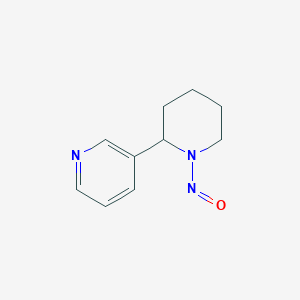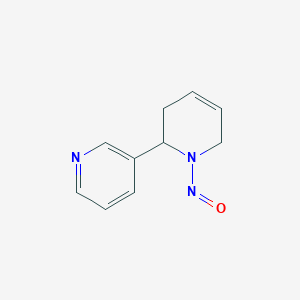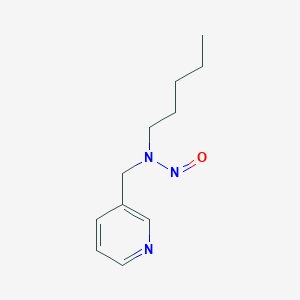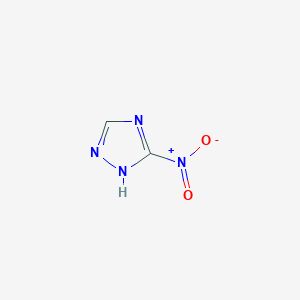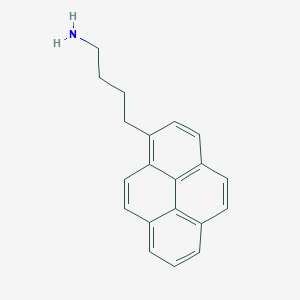
1-芘丁胺
描述
1-Pyrenebutylamine is a compound that incorporates a pyrene moiety, known for its fluorescent properties. This makes it especially useful in the field of fluorescence spectroscopy and materials science. The compound is often used to study the behavior of fluorescent probes in various environments, such as micellar systems .
科学研究应用
1-Pyrenebutylamine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study micellar systems and other complex environments.
Biology: Employed in the investigation of cellular uptake mechanisms and as a marker in fluorescence microscopy.
Medicine: Potential use in drug delivery systems due to its ability to interact with cell membranes.
生化分析
Biochemical Properties
1-Pyrenebutylamine plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the study of micellar systems where it interacts with surfactant molecules, providing insights into the micelle formation and dynamics . Additionally, 1-Pyrenebutylamine can bind to proteins and nucleic acids, making it a valuable tool in biochemical assays and molecular biology research .
Cellular Effects
1-Pyrenebutylamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting cell function . Furthermore, 1-Pyrenebutylamine can be used to track cellular uptake and distribution of fluorescent probes, providing valuable information on cellular dynamics and function .
Molecular Mechanism
At the molecular level, 1-Pyrenebutylamine exerts its effects through binding interactions with biomolecules. It can intercalate into DNA, affecting gene expression and potentially leading to changes in cellular function . Additionally, 1-Pyrenebutylamine can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . These interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrenebutylamine can change over time. The compound is relatively stable, but its fluorescent properties may degrade under prolonged exposure to light or heat . Long-term studies have shown that 1-Pyrenebutylamine can have lasting effects on cellular function, particularly in in vitro studies where it is used to track cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of 1-Pyrenebutylamine vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used to study cellular and molecular processes without significant toxicity . At high doses, 1-Pyrenebutylamine may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining safe and effective usage in research.
Metabolic Pathways
1-Pyrenebutylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential impact on metabolic processes .
Transport and Distribution
Within cells and tissues, 1-Pyrenebutylamine is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the use of 1-Pyrenebutylamine in biochemical and cellular studies .
Subcellular Localization
1-Pyrenebutylamine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its activity and function, as they determine the specific cellular processes and pathways that 1-Pyrenebutylamine can influence .
准备方法
1-Pyrenebutylamine can be synthesized through the reaction of 1-bromobutane with pyreneamine under basic conditions. The reaction involves the formation of 1-bromobutylpyrene, which is then treated with sodium hydroxide to yield 1-Pyrenebutylamine . The reaction conditions typically involve the use of organic solvents like ethanol or chloroform, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: : Industrial production of 1-Pyrenebutylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
1-Pyrenebutylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrene-based ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrene-based alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can be used to introduce different functional groups.
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride
- Solvents: Ethanol, chloroform, dimethylformamide
- Conditions: Elevated temperatures, basic or acidic environments
Major Products
- Pyrene-based ketones
- Pyrene-based carboxylic acids
- Pyrene-based alcohols
作用机制
The mechanism of action of 1-Pyrenebutylamine often involves interactions with cell membranes. For instance, it has been shown to enhance the cellular uptake of arginine-rich cell-penetrating peptides by facilitating direct membrane translocation. This property makes it valuable in the study of cellular processes and drug delivery systems.
相似化合物的比较
1-Pyrenebutylamine is unique due to its incorporation of a pyrene moiety, which imparts strong fluorescent properties. Similar compounds include:
Pyreneamine: Lacks the butylamine group, making it less versatile in certain applications.
1-Pyrenemethylamine: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
Pyrenebutyrate: A related compound that also enhances cellular uptake but differs in its chemical structure and specific applications.
属性
IUPAC Name |
4-pyren-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIEFUMDWSFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391338 | |
| Record name | 1-Pyrenebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205488-15-9 | |
| Record name | 1-Pyrenebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205488-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-pyrenebutylamine contribute to understanding polymer dynamics?
A: 1-pyrenebutylamine serves as a valuable fluorescent probe for investigating the dynamics of polymers, specifically those forming alpha-helical structures like poly(L-glutamic acid) (PGA) []. The molecule acts as a linker, attaching the fluorescent pyrene molecule to the PGA backbone. By analyzing the fluorescence behavior of the pyrene, researchers can glean insights into the mobility and interactions of the polymer side chains. This technique provides valuable information about the polymer's behavior in solution.
Q2: What makes 1-pyrenebutylamine suitable for studying polymer dynamics compared to other similar compounds?
A: The research compares 1-pyrenebutylamine (PBA) with 1-pyrenemethylamine (PMA), both used as linkers for attaching pyrene to PGA []. The study found that the choice of linker, specifically the length of the linker, influences the time scale over which polymer dynamics can be probed. The longer butyl chain in PBA allows for probing dynamics over a longer time range (50 to 155 ns) compared to PMA (50 to 215 ns). This suggests that PBA might be more suitable for studying slower dynamic processes in certain polymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


